molecular formula C8H6N6 B14501944 {[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile CAS No. 64288-72-8

{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile

Cat. No.: B14501944
CAS No.: 64288-72-8
M. Wt: 186.17 g/mol
InChI Key: RFNSKFFPSFBNLJ-UHFFFAOYSA-N
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Description

{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile is a chemical compound with the molecular formula C8H6N6 It is characterized by the presence of an aminopyrazine group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 6-aminopyrazine-2-carboxamide with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64288-72-8

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

2-[[(6-aminopyrazin-2-yl)amino]methylidene]propanedinitrile

InChI

InChI=1S/C8H6N6/c9-1-6(2-10)3-13-8-5-12-4-7(11)14-8/h3-5H,(H3,11,13,14)

InChI Key

RFNSKFFPSFBNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)NC=C(C#N)C#N)N

Origin of Product

United States

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